molecular formula C12H24O B110240 cis-7-Dodecen-1-ol CAS No. 20056-92-2

cis-7-Dodecen-1-ol

Cat. No.: B110240
CAS No.: 20056-92-2
M. Wt: 184.32 g/mol
InChI Key: WWDOVTHLTQFGOZ-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-7-Dodecen-1-ol” is a chemical compound with the formula C12H24O . It is also known by other names such as (Z)-7-DDOL, Z-7-DDOL, Looplure inhibitor, (Z)-7-Dodecenyl alcohol, and (7Z)-7-Dodecen-1-ol . It is used as a sex pheromone for certain species .


Synthesis Analysis

“this compound” is synthesized from threo-aleuritic acid involving a simplified Wittig reaction . It is an intermediate in the synthesis of (7Z)-Dodecenyl Acetate, which is synthesized via a nucleophilic substitution reaction between the Grignard reagent of the protected bromohydrin with (Z)-2-hepten-1-yl acetate in the presence of a CuI catalyst .


Molecular Structure Analysis

The molecular weight of “this compound” is 184.3184 . The IUPAC Standard InChI is InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3/b6-5- .

Scientific Research Applications

1. Use in Pheromone Studies and Insect Attraction

  • cis-7-Dodecen-1-ol has been identified as a component in the sex pheromones of various moth species, including the soybean looper and cabbage looper. This compound has shown effectiveness in attracting male moths in field studies, which is crucial for understanding mating behaviors and developing pest control strategies (Tumlinson et al., 1972). Additionally, it has been found that this compound can inhibit the attraction of male moths to pheromones, demonstrating its potential role in disrupting mating cycles and controlling pest populations (Tumlinson et al., 1972).

2. Role in Chemical Ecology and Insect Behavior

  • Studies have shown that this compound plays a significant role in the chemical ecology of pests like the cone and seed moths. Its effectiveness as an attractant in various isomers and concentrations provides insights into the sensory mechanisms of these insects and aids in the development of more efficient pest management methods (Weatherston et al., 1977).

3. Insights into Insect Perception and Olfactory Processes

  • Research involving this compound has contributed to a better understanding of how insects perceive and respond to pheromones. Studies on the cabbage looper have shown how variations in this compound can influence male behavioral responses, providing valuable information on the olfactory processes of these species (Mclaughlin et al., 1974).

4. Development of Pheromone-based Pest Control Strategies

  • The research on this compound has facilitated the development of pheromone-based pest control methods. By understanding the specific attractant properties of this compound, scientists have been able to create more effective trapping and monitoring systems for agricultural pests (Fitzgerald et al., 1973).

5. Role in Surface Chemistry and Micelle Formation

  • Beyond its ecological applications, this compound has also been studied in the context of surface chemistry. Investigations into the conformational changes of hydrocarbon chains, like those in sodium cis-7-dodecen-1-yl sulfate, during micelle formation have provided insights into the molecular interactions and behaviors in different environments (Zhao & Fung, 1993).

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling “cis-7-Dodecen-1-ol”. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed and personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

The primary target of cis-7-Dodecen-1-ol is the olfactory receptors of certain insects, such as the cabbage looper, Trichoplusia ni . This compound acts as a pheromone, specifically an inhibitor of the sex pheromone , influencing the behavior of these insects.

Mode of Action

This compound interacts with its targets by binding to specific olfactory receptors in the insects. This binding process triggers a signal transduction pathway that alters the insect’s behavior. The presence of this compound greatly reduces the attraction of male Trichoplusia ni to traps baited with the female-produced pheromone, this compound acetate .

Biochemical Pathways

It is known that this compound plays a role in the synthesis of (7z)-dodecenyl acetate . This synthesis occurs via a nucleophilic substitution reaction between the Grignard reagent of the protected bromohydrin with (Z)-2-hepten-1-yl acetate in the presence of a CuI catalyst .

Pharmacokinetics

It is known that the production of this compound in female cabbage loopers varies with age and temperature, indicating metabolic activity .

Result of Action

The primary result of the action of this compound is a change in insect behavior. Specifically, it reduces the attraction of male Trichoplusia ni to the female-produced pheromone, this compound acetate . This suggests that this compound may function as an inhibitor of the sex pheromone .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the rate of (1− 14 C) acetate uptake and pheromone production in female cabbage loopers varies with age and temperature . This suggests that the efficacy and stability of this compound may be affected by environmental conditions such as temperature.

Properties

IUPAC Name

(Z)-dodec-7-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDOVTHLTQFGOZ-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274160
Record name 7-Dodecen-1-ol,(7Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20056-92-2
Record name (Z)-7-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20056-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Dodecen-1-ol, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020056922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Dodecen-1-ol,(7Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-dodec-7-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.520
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-7-Dodecen-1-ol
Reactant of Route 2
Reactant of Route 2
cis-7-Dodecen-1-ol
Reactant of Route 3
Reactant of Route 3
cis-7-Dodecen-1-ol
Reactant of Route 4
Reactant of Route 4
cis-7-Dodecen-1-ol
Reactant of Route 5
Reactant of Route 5
cis-7-Dodecen-1-ol
Reactant of Route 6
cis-7-Dodecen-1-ol
Customer
Q & A

Q1: How does cis-7-dodecen-1-ol interact with the target insect to elicit a response?

A2: While the exact mechanism of interaction remains to be fully elucidated, research suggests that male moths detect cis-7-dodecen-1-ol through specialized olfactory receptors located on their antennae []. Upon binding to these receptors, a cascade of neuronal signals is triggered, ultimately leading to behavioral responses in males, such as upwind flight and attempts to locate the pheromone source (the female moth) [].

Q2: Are there any known inhibitors of this compound's activity?

A3: Yes, research has identified cis-7-dodecen-1-ol itself, albeit in its alcohol form, as a potent inhibitor of the cabbage looper sex pheromone []. When simultaneously dispensed with the pheromone, cis-7-dodecen-1-ol significantly reduces the capture of male cabbage loopers in traps []. This suggests a potential competitive inhibition mechanism at the olfactory receptor level, but further investigation is needed to confirm this hypothesis.

Q3: Has the structure-activity relationship of this compound been investigated?

A4: Yes, researchers have synthesized and tested various 12-carbon saturated and unsaturated alcohols and acetates chemically related to cis-7-dodecen-1-ol acetate []. Results indicated that only acetates with unsaturation at the 6- and 7-positions exhibited some attractant activity in male cabbage loopers, highlighting the importance of these structural features for biological activity []. Additionally, the simultaneous presence of both cis and trans isomers of 7-dodecen-1-ol acetate, as well as other isomers and congeners, reduced the male response compared to the cis-7-dodecen-1-ol acetate alone [].

Q4: How is this compound biosynthesized?

A5: Studies using radiolabeled acetate ((1-14C) acetate) have provided insights into the biosynthesis of cis-7-dodecen-1-ol acetate in female cabbage loopers []. The research demonstrated that female cabbage loopers injected with the radiolabeled acetate incorporate the 14C label into the pheromone molecule []. Further analysis revealed that this de novo synthesis from acetate occurs specifically within the glandular epithelium of the pheromone-producing gland [].

Q5: Are there any applications of this compound in pest control?

A6: The use of cis-7-dodecen-1-ol in pheromone traps has been investigated for monitoring and controlling populations of fall armyworm (Spodoptera frugiperda), another moth species []. Researchers found that traps baited with the pheromone effectively captured male moths, particularly during the critical period of the crop's vegetative development when the larvae are most destructive []. This suggests that cis-7-dodecen-1-ol-based pheromone traps could be valuable tools for pest management strategies, potentially reducing reliance on broad-spectrum insecticides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.